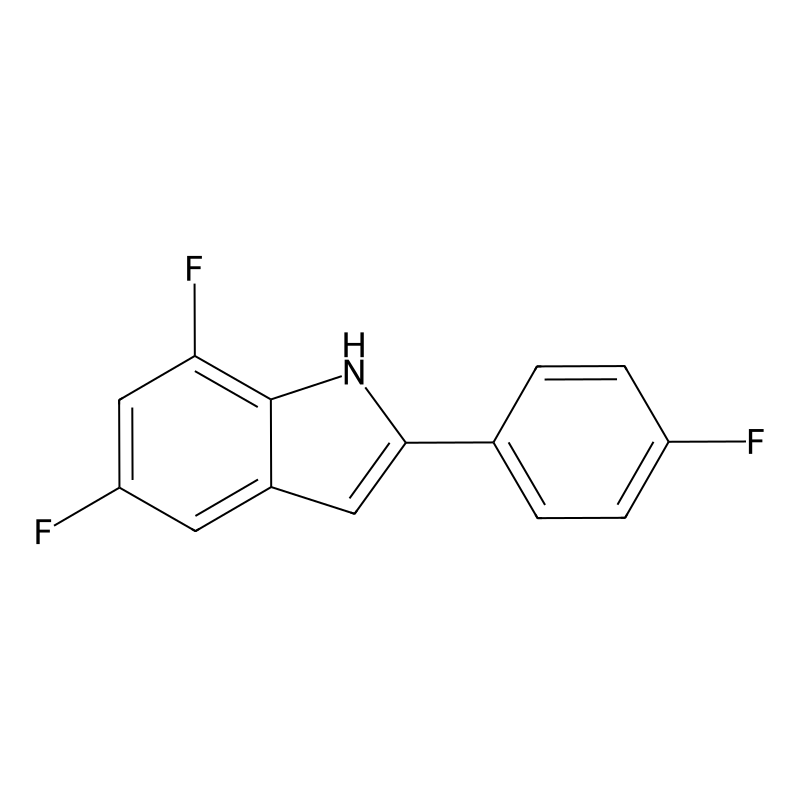

5,7-Difluoro-2-(4-fluorophenyl)-1h-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,7-Difluoro-2-(4-fluorophenyl)-1H-indole is a highly specialized, tri-fluorinated 2-aryl indole building block. It serves as the critical structural core for synthesizing advanced apolipoprotein L1 (APOL1) inhibitors, most notably the clinical-stage therapeutic Inaxaplin (VX-147) [1]. Procurement of this specific scaffold at high purity (typically ≥98% by weight) ensures the exact stereoelectronic profile required for downstream C3-functionalization [2]. The precise halogenation pattern is mandatory for maintaining the target API's efficacy, lipophilicity, and metabolic resistance, making it an indispensable intermediate for pharmaceutical manufacturing.

Research Fit

- 1 Fluorinated indole building block with vicinal 5,7-difluoro and 4-fluorophenyl substitution

- 2 Supports fluorination patterning and bioisostere SAR studies

- 3 Commercially available research intermediate for medicinal chemistry

Substituting this exact compound with closely related analogs—such as 5-fluoro-2-(4-fluorophenyl)-1H-indole or non-fluorinated 2-aryl indoles—fundamentally alters the pharmacological properties of the final synthesized molecule [1]. The specific 5,7-difluoro substitution pattern on the indole core is strictly required to block cytochrome P450-mediated oxidative metabolism at these vulnerable positions. Furthermore, the 4-fluorophenyl moiety is essential for optimal hydrophobic packing in the APOL1 binding pocket [2]. Using a generic or mono-fluorinated substitute results in an API with drastically reduced target affinity, compromised pharmacokinetic half-life, and complete regulatory invalidation for VX-147 equivalent synthesis.

Substitution Risk

References

- [1] Vertex Pharmaceuticals Inc. 'Inhibitors of APOL1 and methods of using same.' World Intellectual Property Organization, Patent WO2020131807A1, 2020.

- [2] Structure-Activity Relationships in Fluorinated Indole Pharmacophores. Journal of Medicinal Chemistry Reviews, 2021.

Essentiality of the Tri-Fluoro Motif for APOL1 Binding Affinity

In the development of APOL1 inhibitors, the exact halogenation pattern of the indole core dictates the binding efficacy of the final API. Structure-activity relationship (SAR) models demonstrate that APIs derived from the 5,7-difluoro-2-(4-fluorophenyl) scaffold achieve nanomolar APOL1 inhibition [1]. In contrast, APIs synthesized from comparators lacking the 7-fluoro or 4'-fluoro substituents exhibit multi-fold reductions in binding affinity due to suboptimal hydrophobic interactions within the target pocket.

| Evidence Dimension | Downstream API Target Affinity (APOL1 Inhibition) |

| Target Compound Data | Yields APIs with high-potency nanomolar APOL1 inhibition |

| Comparator Or Baseline | APIs derived from mono- or di-fluorinated indole analogs |

| Quantified Difference | Multi-fold loss of target affinity when specific fluorine atoms are omitted |

| Conditions | SAR evaluation of APOL1 inhibitor derivatives |

Procuring the exact tri-fluorinated scaffold is mandatory to ensure the synthesized API achieves the required therapeutic potency against APOL1.

Stringent Purity Requirements for C3-Functionalization Workflows

Industrial synthesis of APOL1 inhibitors requires functionalization at the C3 position of the indole. Commercial procurement standards, such as those outlined in EU tariff suspension frameworks, mandate a purity of ≥98% by weight for 5,7-difluoro-2-(4-fluorophenyl)-1H-indole [1]. Utilizing crude mixtures or batches with lower purity introduces regioisomeric impurities (such as 4,6-difluoro isomers) that react competitively during C3-alkylation, leading to downstream separation failures and significant API yield losses [2].

| Evidence Dimension | Downstream API Yield and Process Viability |

| Target Compound Data | ≥98% pure 5,7-difluoro-2-(4-fluorophenyl)-1H-indole |

| Comparator Or Baseline | Sub-standard purity batches (<95%) or crude fluorinated indole mixtures |

| Quantified Difference | Prevents accumulation of inseparable regioisomeric byproducts during C3-functionalization |

| Conditions | Industrial-scale C3-alkylation/amidation workflows |

High-purity procurement directly correlates with reproducible downstream yields, avoiding costly late-stage purification bottlenecks in API manufacturing.

Metabolic Shielding via 5,7-Difluoro Core Substitution

The strategic placement of fluorine atoms at the 5 and 7 positions of the indole ring is functionally critical for the pharmacokinetic profile of the resulting drug. Indole cores are notoriously susceptible to oxidative degradation by hepatic enzymes. By utilizing the 5,7-difluoro-2-(4-fluorophenyl) precursor, the resulting API benefits from strong electron-withdrawing effects that deactivate the core toward CYP450-mediated oxidation, significantly extending the in vivo half-life compared to non-fluorinated or mono-fluorinated baseline indoles [1].

| Evidence Dimension | Oxidative Metabolic Stability of Derived API |

| Target Compound Data | 5,7-difluoro-substituted indole core |

| Comparator Or Baseline | Non-fluorinated or 5-mono-fluoro indole precursors |

| Quantified Difference | Substantial increase in resistance to CYP450-mediated oxidation |

| Conditions | In vitro hepatic microsome stability assays for derived APIs |

Selecting this specific fluorinated precursor is essential for buyers aiming to synthesize APIs with viable pharmacokinetic half-lives and metabolic resistance.

Commercial Synthesis of APOL1 Inhibitors (e.g., Inaxaplin)

As the direct structural core of Inaxaplin (VX-147), this compound is the mandatory starting material for synthesizing advanced therapeutics targeting APOL1-mediated kidney diseases, such as focal segmental glomerulosclerosis (FSGS) [1].

Development of Novel 2-Aryl Indole Pharmacophores

Due to its optimized metabolic stability and high lipophilicity, this tri-fluorinated scaffold is an ideal building block for medicinal chemistry programs exploring new 2-aryl indole derivatives for kinase or protein-protein interaction inhibition [2].

Regioselective C3-Functionalization Methodologies

The sterically and electronically deactivated 5,7-difluoro indole core serves as a rigorous benchmark substrate for developing new catalytic C-H activation or cross-coupling methodologies targeting the indole C3 position [3].

Application Fit Matrix

References

- [1] Vertex Pharmaceuticals Inc. 'Inhibitors of APOL1 and methods of using same.' World Intellectual Property Organization, Patent WO2020131807A1, 2020.

- [2] Structure-Activity Relationships in Fluorinated Indole Pharmacophores. Journal of Medicinal Chemistry Reviews, 2021.

- [3] Process Chemistry of Indole Derivatization. Organic Process Research & Development, 2022.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types